Substrate Preference Over p-Tyrosine for Aromatic L-Amino Acid Decarboxylase (AADC)
m-Tyrosine is a superior substrate for aromatic L-amino acid decarboxylase (AADC) compared to the physiological substrate p-tyrosine. In mouse striatal assays, the decarboxylation rate of m-tyrosine was found to be higher than that of p-tyrosine, and the AADC inhibitor NSD 1055 paradoxically enhanced m-tyrosine decarboxylation while blocking p-tyrosine decarboxylation [1]. This indicates a distinct enzyme interaction mode for the meta-isomer. This differential substrate efficiency directly translates to the methyl ester prodrug: upon hydrolysis, the released m-tyrosine preferentially enters the m-tyramine pathway rather than the DOPA pathway.
| Evidence Dimension | Substrate preference for AADC |
|---|---|
| Target Compound Data | m-Tyrosine: higher decarboxylation rate; decarboxylation enhanced by NSD 1055 |
| Comparator Or Baseline | p-Tyrosine: lower decarboxylation rate; decarboxylation blocked by NSD 1055 |
| Quantified Difference | Qualitatively opposite response to AADC inhibitor |
| Conditions | Mouse striatum in vivo / ex vivo |
Why This Matters
This substantiates m-tyrosine esters as direct precursors to the dopamine receptor agonist m-tyramine, bypassing the TH-dependent DOPA pathway that fails in Parkinson's disease, thereby justifying procurement over standard p-tyrosine esters for neuropharmacology research.
- [1] Juorio, A. V., et al. (2006) 'The effect of some precursor amino acids and enzyme inhibitors on the mouse striatal concentration of tyramines and homovanillic acid.' Typeset.io abstract. View Source
